molecular formula C10H12BrNOS B14054238 1-(3-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one

1-(3-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one

Cat. No.: B14054238
M. Wt: 274.18 g/mol
InChI Key: GKGDAESPLDPKRX-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one is an organic compound with a unique structure that includes an amino group, a methylthio group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one typically involves the reaction of 3-amino-5-(methylthio)aniline with 3-bromopropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromopropanone moiety can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-(3-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological receptors, while the bromopropanone moiety can undergo nucleophilic attack by cellular nucleophiles. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-(methylthio)aniline: Lacks the bromopropanone moiety.

    3-Bromopropan-2-one: Lacks the amino and methylthio groups.

    1-(3-Amino-5-(methylthio)phenyl)-2-propanone: Similar structure but lacks the bromine atom.

Uniqueness

1-(3-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one is unique due to the presence of both the amino and methylthio groups along with the bromopropanone moiety.

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(3-amino-5-methylsulfanylphenyl)-3-bromopropan-2-one

InChI

InChI=1S/C10H12BrNOS/c1-14-10-4-7(2-8(12)5-10)3-9(13)6-11/h2,4-5H,3,6,12H2,1H3

InChI Key

GKGDAESPLDPKRX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)N)CC(=O)CBr

Origin of Product

United States

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